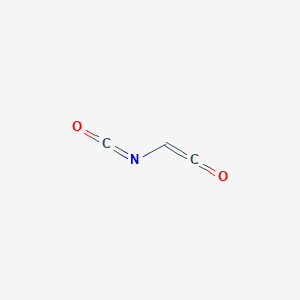![molecular formula C10H11NO2S B14310079 [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile CAS No. 112664-30-9](/img/no-structure.png)
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H11NO2. Its linear formula is (CH3O)2C6H3CH2CN, and its CAS number is 13388-75-5 . The compound features a phenyl ring substituted with two methoxy groups (–OCH3) at positions 3 and 5, along with a cyano group (–CN) attached to the acetonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves several routes. One common method is the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide (NaCN) in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired acetonitrile product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Chemischer Reaktionen
Reactions::
Nucleophilic Substitution: As described earlier, the synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves nucleophilic substitution.
Other Reactions: The compound may undergo additional reactions, such as oxidation or reduction, depending on the reaction conditions and reagents.
3,5-Dimethoxybenzyl chloride: Used as the starting material.
Sodium Cyanide (NaCN): Provides the cyano group.
Dimethyl Sulfoxide (DMSO): Common solvent for the reaction.
Major Products:: The primary product is this compound itself.
Wissenschaftliche Forschungsanwendungen
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
While [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, similar compounds include other acetonitriles, phenyl derivatives, and cyano-substituted molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Eigenschaften
| 112664-30-9 | |
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,4H2,1-2H3 |
InChI-Schlüssel |
XVGAAULTXIUCER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)SCC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
